L-VALINE (13C5) -

L-VALINE (13C5)

Catalog Number: EVT-252097
CAS Number:
Molecular Formula:
Molecular Weight: 122.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Valine, specifically in its isotopically labeled form L-Valine (13C5), is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolism. It is classified as an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. The compound is known chemically as (S)-alpha-aminoisovaleric acid or L-2-amino-3-methylbutanoic acid, with the molecular formula C5H11NO2C_5H_{11}NO_2 and a molecular weight of approximately 117.15 g/mol for the unlabeled version, while the labeled form has a molecular weight of about 122.11 g/mol due to the incorporation of carbon-13 isotopes .

Source and Classification

L-Valine is primarily sourced from protein-rich foods such as meat, dairy products, soy, and legumes. In addition to its dietary sources, L-Valine can be produced through microbial fermentation processes using specific strains of bacteria such as Corynebacterium glutamicum. This organism has been genetically engineered to enhance its production capabilities, making it a significant source for industrial applications .

Classification
  • Type: Essential amino acid
  • Category: Branched-chain amino acids
  • CAS Number (Labeled): 55443-52-2
  • CAS Number (Unlabeled): 72-18-4
Synthesis Analysis

Methods

The synthesis of L-Valine (13C5) can be achieved through various methods, including:

  1. Microbial Fermentation: Utilizing genetically modified strains of Corynebacterium glutamicum to enhance production yields through metabolic engineering techniques.
  2. Chemical Synthesis: Traditional organic synthesis methods can also produce L-Valine, although they are less common compared to biological methods.

Technical Details

In microbial fermentation, specific mutants of Corynebacterium glutamicum are developed through random mutagenesis and screened for high-yield production capabilities. Techniques such as fluorescence-activated cell sorting (FACS) are employed to isolate effective strains . The fermentation process typically involves optimizing growth conditions to maximize L-Valine output, which may include controlling pH, temperature, and nutrient availability.

Molecular Structure Analysis

Structure

L-Valine has a branched structure characterized by its aliphatic side chain. The structural formula can be represented as:

NH2C(CH3)2COOH\text{NH}_2-\text{C}(\text{CH}_3)_2-\text{COOH}

Data

  • Molecular Weight: 122.11 g/mol (13C5)
  • Density: Approximately 1.07 g/cm³
  • Solubility: Soluble in water; insoluble in organic solvents.
Chemical Reactions Analysis

Reactions

L-Valine undergoes several biochemical reactions:

  1. Transamination: It can participate in transamination reactions where it donates its amino group to alpha-keto acids to form other amino acids.
  2. Decarboxylation: Under certain conditions, L-Valine can lose a carboxyl group to form isobutyrate.

Technical Details

These reactions are crucial for amino acid metabolism and energy production within cells. The metabolic pathways involving L-Valine are interconnected with those of other branched-chain amino acids like leucine and isoleucine.

Mechanism of Action

L-Valine plays a significant role in muscle metabolism and energy production. It is involved in:

  • Protein Synthesis: As one of the building blocks for proteins.
  • Energy Production: Through gluconeogenesis during periods of fasting or intense exercise.

Data

Research indicates that L-Valine supplementation can enhance exercise performance and recovery due to its role in reducing muscle breakdown and promoting protein synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Melting Point: Approximately 315 °C (decomposes)

Chemical Properties

  • pH Level: Neutral at physiological pH
  • Stability: Stable under normal conditions; sensitive to extreme pH levels.

Relevant data from studies indicate that L-Valine exhibits low toxicity levels and is generally recognized as safe for consumption within recommended dietary limits .

Applications

L-Valine has several scientific applications:

  1. Nutritional Supplements: Used in formulations aimed at athletes for muscle recovery.
  2. Metabolomics Research: The isotopically labeled form (13C5) serves as a standard in mass spectrometry-based studies for tracking metabolic pathways.
  3. Pharmaceuticals: Potential use in developing therapeutic agents targeting metabolic disorders related to amino acid deficiencies.

Properties

Product Name

L-VALINE (13C5)

Molecular Weight

122.11

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